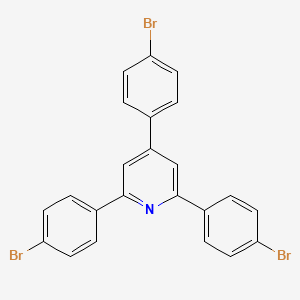

2,4,6-Tris(4-bromophenyl)pyridine

Description

2,4,6-Tris(4-bromophenyl)pyridine is a brominated aromatic compound featuring a central pyridine ring substituted with three 4-bromophenyl groups. Its synthesis involves palladium-catalyzed coupling reactions or phosphorylation via the Michaelis-Arbuzov reaction . This compound is widely used as a precursor for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), leveraging its bromine substituents for Suzuki cross-coupling to construct porous polymers with high surface areas . Applications include environmental remediation (e.g., adsorption of organic dyes and tetracycline) and catalysis due to its electron-deficient pyridine core and halogenated aromatic system .

Properties

Molecular Formula |

C23H14Br3N |

|---|---|

Molecular Weight |

544.1 g/mol |

IUPAC Name |

2,4,6-tris(4-bromophenyl)pyridine |

InChI |

InChI=1S/C23H14Br3N/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H |

InChI Key |

JYGHBDIKJOYWLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A well-documented method for synthesizing 2,4,6-Tris(4-bromophenyl)pyridine involves the condensation of 4-bromobenzaldehyde and 4-bromoacetophenone with ammonium acetate in glacial acetic acid under reflux conditions. This approach is a modification of the classical Chichibabin pyridine synthesis.

Experimental Details

- Starting materials: 4-bromobenzaldehyde, 4-bromoacetophenone, ammonium acetate, glacial acetic acid.

- Procedure: A mixture of 4-bromobenzaldehyde (3.00 g, 16.20 mmol), 4-bromoacetophenone (6.45 g, 32.40 mmol), ammonium acetate (87.39 g), and glacial acetic acid (45 mL) is refluxed at 127 °C overnight under an argon atmosphere.

- Workup: After cooling to approximately 4 °C, the precipitate is filtered, washed with 50% acetic acid and water, then purified by cold acetone treatment to yield a pure white solid.

- Yield: Approximately 34% isolated yield of this compound.

Advanced Synthetic Routes Using Microwave-Assisted Kröhnke Pyridine Synthesis

Method Summary

An alternative modern approach uses microwave irradiation to accelerate the synthesis of 2,4,6-triarylpyridines, including this compound, via the Kröhnke pyridine synthesis. This method employs chalcones as starting materials and hexamethyldisilazane (HMDS) as the nitrogen source, catalyzed by trifluoromethanesulfonic acid (TMSOTf).

Reaction Conditions and Optimization

- Starting materials: Chalcones derived from 4-bromobenzaldehyde and 4-bromoacetophenone.

- Catalyst: TMSOTf (trifluoromethanesulfonic acid).

- Nitrogen source: HMDS (hexamethyldisilazane).

- Solvent: Dichloromethane (DCM) or other nonpolar solvents like toluene or tetrahydrofuran (THF).

- Microwave irradiation: Typically at 150 °C for 0.5 hours.

- Atmosphere: Generally inert (argon).

Yields and Catalyst Screening

A detailed catalyst and solvent screening study revealed:

| Entry | Acid Catalyst | Solvent | Yield of this compound (%) |

|---|---|---|---|

| 1 | TMSOTf | DCM | 50 |

| 2 | TMSOTf | Toluene | 48 |

| 3 | TMSOTf | THF | 56 |

| 4 | TMSOTf | MeCN | 44 |

| 5 | AgOTf | DCM | 44 |

| 7 | Cu(OTf)2 | DCM | 58 |

| 8 | Sc(OTf)3 | DCM | 52 |

| 11 | In(OTf)3 | DCM | 62 |

| 15 | Acetic acid (AcOH) | DCM | 52 |

| 16 | Triflic acid (TfOH) | DCM | 50 |

Note: Entries with no reaction or poor yields were excluded for clarity.

The best yields were observed with indium triflate (In(OTf)3) and copper triflate catalysts, but TMSOTf in DCM remains a practical and efficient choice due to ease of handling and reproducibility.

Scope and Functional Group Tolerance

The microwave-assisted Kröhnke method tolerates a variety of electron-withdrawing and electron-donating substituents on the aromatic rings, including halogens, nitro, methyl, methoxy, and phenyl groups. This versatility allows for the synthesis of a wide range of 2,4,6-triarylpyridines with good to excellent yields.

Subsequent Functionalization: Michaelis-Arbuzov Reaction

This compound can be further functionalized via a Michaelis-Arbuzov reaction to introduce phosphonate groups:

- Reagents: Triethylphosphite, nickel(II) bromide catalyst in diisopropylbenzene solvent.

- Conditions: Reflux under argon with slow addition of triethylphosphite over 2 hours, followed by 24 hours reflux.

- Yield: Approximately 81% for the tri(diethylphosphonate) derivative.

- Characterization: Confirmed by $$^{1}H$$ NMR and $$^{31}P$$ NMR spectroscopy.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Modified Chichibabin Condensation | 4-bromobenzaldehyde, 4-bromoacetophenone, ammonium acetate | Reflux in glacial acetic acid, 127 °C, overnight | 34 | Classical method, moderate yield |

| Microwave-Assisted Kröhnke Synthesis | Chalcones (from 4-bromobenzaldehyde & 4-bromoacetophenone), HMDS, TMSOTf | Microwave, 150 °C, 0.5 h, DCM solvent | 50-62 | Faster, higher yields, broad scope |

| Michaelis-Arbuzov Functionalization | This compound, triethylphosphite, NiBr2 | Reflux in diisopropylbenzene, 24 h | 81 | Post-synthesis modification |

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-bromophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound .

Scientific Research Applications

Optoelectronic Applications

The compound has been explored for its potential use in optoelectronic devices. Its star-shaped molecular structure allows for effective energy transfer, making it a candidate for applications such as:

- Organic Light Emitting Diodes (OLEDs) : The photoluminescent properties of derivatives of 2,4,6-Tris(4-bromophenyl)pyridine have been studied, showing efficient light emission in the violet-blue region. This property is crucial for the development of OLEDs where high efficiency and color purity are required .

- Thin Film Transistors : The compound has been synthesized into various derivatives that serve as hole-transporting materials in thin film transistors. These materials are essential for improving the performance of organic electronic devices .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. Its application includes:

- Metal-Organic Frameworks (MOFs) : The compound has been utilized to construct three-dimensional MOFs. These frameworks demonstrate diverse structural properties depending on the metal ion and auxiliary ligands used. The incorporation of this compound enhances the stability and functionality of these materials .

- Catalysis : As a ligand in transition metal complexes, it has shown promise in catalyzing various chemical reactions due to its ability to stabilize metal centers and facilitate electron transfer processes .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing other functionalized compounds. Notable derivatives include:

- Tris(4-formylphenyl)pyridine : Synthesized through formylation reactions, this derivative exhibits enhanced reactivity and can be utilized in further chemical transformations or as an intermediate in drug synthesis .

- Triazine Derivatives : The conversion of this compound into triazine derivatives expands its utility in creating compounds with potential biological activities or enhanced electronic properties .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- A study highlighted its photoluminescence properties and the efficiency of energy transfer mechanisms within star-shaped oligomers derived from similar structures. These findings indicate potential applications in advanced optoelectronic devices such as OLEDs and solar cells .

- Research on its coordination with cobalt ions demonstrated that frameworks formed with this compound exhibit unique catalytic activities, particularly in oxidation reactions. The structural integrity provided by the ligand plays a crucial role in enhancing catalytic efficiency .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

Compound : 2,4,6-Tris(4-bromophenyl)pyrimidine

- Structural Difference : Replaces the pyridine core with pyrimidine (two nitrogen atoms in the heterocycle).

- Properties :

- Applications : Primarily used in synthesizing triarylamidine derivatives for medicinal chemistry .

Substituent Effects: Bromine vs. Amino Groups

Compound: 2,4,6-Tris(4-aminophenyl)pyridine (TAPP)

Fused-Ring Systems

Compound : 2-(4-Bromophenyl)imidazole[1,2α]pyridine (4-BrPIP)

- Structural Difference : Imidazole ring fused to pyridine.

- Properties: Superior corrosion inhibition (dipole moment: 5.994 D; HOMO energy: -7.579 eV) due to electron-rich imidazole enhancing metal surface adsorption . Lower energy gap (9.138 eV) compared to non-fused brominated pyridines .

- Applications : Protective coatings in acidic environments .

Triazole-Pyridine Hybrids

Compound : 4-[4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl]pyridine

- Structural Difference : Incorporates a triazole ring with sulfur and fluorine substituents.

- Lower adsorption capacity compared to brominated COFs due to reduced porosity .

Halogenated Derivatives in Adsorption

Comparison :

- This compound-based COFs : Achieve tetracycline adsorption capacities up to 909.09 mg/g via π-π stacking and hydrophobic interactions .

- Non-brominated Pyridine COFs (e.g., TAPP-DBTA-COF): Lower adsorption efficiency (e.g., ~500 mg/g for rhodamine B) due to reduced halogen-mediated van der Waals forces .

| Adsorbent | Target Pollutant | Adsorption Capacity | Key Mechanism |

|---|---|---|---|

| Brominated Pyridine COF | Tetracycline | 909.09 mg/g | π-π stacking, hydrophobicity |

| Aminated Pyridine COF | Rhodamine B | ~500 mg/g | Hydrogen bonding |

Biological Activity

2,4,6-Tris(4-bromophenyl)pyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its structure, characterized by the presence of bromine substituents on a pyridine core, suggests possible interactions with biological targets that could lead to therapeutic benefits. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 486.06 g/mol

The structure consists of a pyridine ring substituted at the 2, 4, and 6 positions with 4-bromophenyl groups, enhancing its lipophilicity and potentially its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyridine have shown moderate inhibition against HIV-1 integrase (IN), suggesting that this compound may also possess antiviral effects .

- Cytotoxicity : The cytotoxic effects of related compounds were evaluated using human cell lines. Results indicated varying degrees of toxicity, with some compounds exhibiting CC values greater than 200 µM, indicating low toxicity. However, specific studies on this compound are required for conclusive results .

- Mechanistic Studies : The mechanism behind the biological activity is still under investigation. The presence of bromine atoms is hypothesized to enhance the interaction with biological targets through halogen bonding or increased hydrophobic interactions .

Case Study 1: Antiviral Screening

In a study assessing the antiviral potential of various pyridine derivatives, it was found that compounds similar to this compound showed significant inhibitory effects on viral replication in vitro. The study utilized MT-4 cells infected with HIV-1 and measured the percentage inhibition of viral replication across different concentrations .

| Compound | Percentage Inhibition | CC (µM) |

|---|---|---|

| Compound A | 83% | 50.4 |

| Compound B | 67% | >200 |

| This compound | TBD | TBD |

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity against cancer cell lines, various pyridine derivatives were tested for their effects on cell viability. The results indicated that while some compounds were cytotoxic at lower concentrations, others remained non-toxic at concentrations above 100 µM .

| Compound | Cell Line Tested | CC (µM) |

|---|---|---|

| Auranofin | HepG-2 | 1.6 |

| Compound X | MT-4 | <100 |

| This compound | TBD | TBD |

Q & A

Q. What are the established synthetic routes for 2,4,6-Tris(4-bromophenyl)pyridine, and how do reaction conditions influence yield?

The primary synthetic method involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions , where this compound is synthesized by coupling brominated precursors with aromatic borates. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance efficiency.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics.

- Stoichiometry : A 1:3 molar ratio of central pyridine to boronate ensures complete substitution . Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton signals at δ 7.2–8.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]⁺ at m/z 485.8).

- X-ray crystallography : Resolves steric and electronic effects of bromine substituents on the pyridine core . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the primary applications of this compound in materials science?

The compound serves as a building block for porous organic polymers (POPs) and covalent organic frameworks (COFs) . Its rigid, planar structure enables:

- High-surface-area adsorbents : Used in tetracycline (TC) removal from water, achieving adsorption capacities up to 909.09 mg/g .

- Catalytic scaffolds : Coordination with transition metals (e.g., Pd, Cu) enhances activity in cross-coupling or photocatalytic reactions .

Advanced Research Questions

Q. How can the adsorption efficiency of this compound-based polymers be optimized for environmental applications?

Key strategies include:

- Pore engineering : Adjusting monomer ratios during polymerization to maximize BET surface area (>1000 m²/g) .

- pH adaptability : Introducing hydrophilic functional groups (e.g., -COOH, -NH₂) to maintain efficiency across pH 3–10 .

- Kinetic studies : Pseudo-second-order models to analyze adsorption mechanisms (e.g., chemisorption dominance) . Challenges include minimizing organic solvent use in synthesis to reduce environmental risks .

Q. What mechanistic insights explain the role of this compound in COF synthesis?

The compound participates in condensation reactions (e.g., with 2,4,6-tris(4-aminophenyl)pyridine) to form eclipsed or staggered COF layers .

- Dynamic covalent chemistry : Reversible imine or boronate ester linkages allow error correction during crystallization .

- Stability : Bromine substituents enhance π-π stacking and thermal stability (up to 500°C), critical for gas storage applications . In situ XRD and TGA-MS are used to monitor framework assembly and degradation .

Q. How can researchers address data contradictions in adsorption studies involving this compound-based materials?

Contradictions (e.g., variable TC adsorption capacities) arise from differences in:

- Material crystallinity : Amorphous phases may underperform compared to crystalline COFs. Use PXRD to assess phase purity .

- Competitive ion effects : Conduct adsorption in simulated wastewater with Na⁺/Ca²⁺ to evaluate selectivity .

- Isotherm modeling : Compare Langmuir (monolayer) vs. Freundlich (heterogeneous surface) fits to identify dominant mechanisms .

Q. What strategies improve the reusability of this compound-derived adsorbents?

- Regeneration protocols : Elute adsorbed TC using ethanol/0.1M NaOH, with >80% efficiency over 5 cycles .

- Crosslinking : Incorporate covalent bonds (e.g., triazine units) to prevent structural collapse during recycling .

- Mechanical stability testing : Perform SEM pre/post adsorption to assess particle integrity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.